molecular formula C7H15NO B13048890 trans-2-(Dimethylamino)cyclobutyl methanol

trans-2-(Dimethylamino)cyclobutyl methanol

Cat. No.: B13048890
M. Wt: 129.20 g/mol
InChI Key: KGABGPOKOTZYBM-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-(Dimethylamino)cyclobutyl methanol: is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is a cyclobutyl derivative with a dimethylamino group and a hydroxyl group attached to the cyclobutane ring. This compound is used as a building block in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Dimethylamino)cyclobutyl methanol typically involves the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include:

Chemical Reactions Analysis

Types of Reactions: trans-2-(Dimethylamino)cyclobutyl methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

trans-2-(Dimethylamino)cyclobutyl methanol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-(Dimethylamino)cyclobutyl methanol involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its dimethylamino group can participate in hydrogen bonding and other interactions with biomolecules, influencing its biological activity .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

[(1R,2R)-2-(dimethylamino)cyclobutyl]methanol

InChI

InChI=1S/C7H15NO/c1-8(2)7-4-3-6(7)5-9/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1

InChI Key

KGABGPOKOTZYBM-NKWVEPMBSA-N

Isomeric SMILES

CN(C)[C@@H]1CC[C@H]1CO

Canonical SMILES

CN(C)C1CCC1CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.